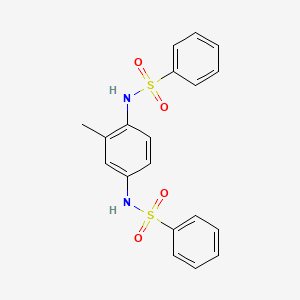![molecular formula C18H20O4 B5111712 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde involves its ability to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases. This inhibition leads to the activation of various signaling pathways, which ultimately result in the desired biological effects.
Biochemical and Physiological Effects:
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde induces apoptosis by activating the caspase pathway. In addition, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in lab experiments is its ability to selectively inhibit certain enzymes, which allows for the study of specific signaling pathways. However, one limitation of using 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde. One potential direction is the development of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde derivatives with improved efficacy and reduced toxicity. Another direction is the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in combination with other drugs for the treatment of various diseases. Finally, the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in animal models of other diseases, such as Parkinson's disease, may provide valuable insights into its potential therapeutic applications.
In conclusion, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The potential therapeutic applications of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde involves the reaction of 2-hydroxybenzaldehyde with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base. The reaction yields 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde as a pale yellow solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been studied for its potential applications in various scientific fields. In the field of cancer research, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-20-17-10-5-6-11-18(17)22-13-7-12-21-16-9-4-3-8-15(16)14-19/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJINPHVVHMCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6439290 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)


![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)